2-(1-Cyclopropylpiperidin-4-yl)ethanol
Description
2-(1-Cyclopropylpiperidin-4-yl)ethanol is a piperidine derivative featuring a cyclopropyl substituent on the piperidine nitrogen and an ethanol group at the 4-position (Fig. 1). Piperidine scaffolds are widely utilized in pharmaceuticals and agrochemicals due to their conformational flexibility and ability to interact with biological targets . The cyclopropyl group introduces steric and electronic effects that may enhance metabolic stability and binding specificity compared to unsubstituted piperidines.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(1-cyclopropylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C10H19NO/c12-8-5-9-3-6-11(7-4-9)10-1-2-10/h9-10,12H,1-8H2 |
InChI Key |
JLGHDULBOZNAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(CC2)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Piperidine Ring
The nature of substituents on the piperidine nitrogen significantly influences physicochemical and biological properties.
Table 1: Substituent Comparison of Piperidine Derivatives
*Molecular weights estimated based on structural formulas.
Functional Group Variations
The ethanol group distinguishes this compound from analogs with alternative functional moieties.
Table 2: Functional Group Comparison
- Ethanol vs. Acetamide: The ethanol group’s polarity may improve bioavailability compared to the more lipophilic acetamide derivative. However, the acetamide’s stability could prolong half-life .
- Ethanol vs. Sulfonamide: Sulfonamides are often associated with kinase inhibition, whereas ethanol derivatives may target enzymes like tyrosinase (as seen in phenylethanol analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
